MC1742 is a novel uracil-based hydroxyamide (UBHA) histone deacetylase (HDAC) inhibitor characterized by exceptional isoform selectivity, particularly against HDAC6 (IC50 = 7 nM) and HDAC3 (IC50 = 20 nM) [1]. Unlike first-generation pan-HDAC inhibitors, MC1742 is engineered to modulate epigenetic targets without inducing broad cytotoxicity in primary cells. This distinct pharmacological profile makes it a highly sought-after compound for advanced procurement in fields requiring precise gene expression disruption, such as the targeting of chemoresistant cancer stem cells (CSCs), the reactivation of latent viral reservoirs, and the eradication of apicomplexan parasites [2].
Generic substitution with standard pan-HDAC inhibitors like SAHA (Vorinostat) or conventional chemotherapeutics often fails in sensitive epigenetic and stem cell models due to off-target toxicity and resistance mechanisms. In sarcoma research, standard chemotherapeutics are actively effluxed by ABC transporters in cancer stem cells (CSCs), leaving the tumor-initiating population intact [1]. Similarly, in HIV eradication research, non-selective HDAC inhibitors frequently cause unacceptable primary cell loss or trigger global T-cell activation, confounding latency-reversing agent (LRA) assays and reducing workflow reproducibility [2]. MC1742 overcomes these procurement bottlenecks by providing a targeted, isoform-selective mechanism that induces CSC differentiation and reactivates latent viruses at non-toxic doses, ensuring assay reproducibility and relevance in primary cell models.
In phenotypic screenings against Toxoplasma gondii tachyzoites, MC1742 demonstrates an IC50 of 30 nM, significantly outperforming the clinically standard anti-parasitic Pyrimethamine (IC50 > 660 nM) [1]. Furthermore, MC1742 maintains a selectivity index greater than 100, inducing hyper-acetylation of parasite histones and profoundly disrupting the tachyzoite gene expression program without equivalent host toxicity [1].
| Evidence Dimension | In vitro growth inhibition (IC50) of T. gondii tachyzoites |
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Pyrimethamine (>660 nM) |
| Quantified Difference | >22-fold higher potency for MC1742 |
| Conditions | In vitro tachyzoite growth assay with selectivity index profiling |
Procurement of MC1742 provides parasitology researchers with a highly potent, non-folate-dependent epigenetic tool that vastly outperforms standard clinical baselines.
A critical failure point for many HDAC inhibitors in HIV research is their toxicity to primary resting CD4+ T cells, which ruins assay reproducibility. MC1742 achieves a 4.3-fold dose-dependent reactivation of HIV in primary cell latency models while remaining non-toxic to primary CD4+ T cells at concentrations up to 10 μM[1]. Crucially, unlike broad T-cell agonists, MC1742 reactivates the virus without inducing global CD69 activation in resting T cells, making it a highly specific latency-reversing agent (LRA) that fits seamlessly into mainstream laboratory workflows [1].
| Evidence Dimension | Primary cell viability and HIV reactivation |
| Target Compound Data | 4.3-fold HIV reactivation; non-toxic up to 10 μM |
| Comparator Or Baseline | Non-selective HDAC inhibitors / broad agonists (cause >20% cell loss or global T-cell activation) |
| Quantified Difference | High viral reactivation achieved with minimal cell loss at 10 μM and zero off-target resting cell activation |
| Conditions | Primary resting CD4+ T cell HIV latency model |
Ensures researchers can study viral shock-and-kill strategies without the confounding variable of drug-induced primary immune cell death, securing reliable assay data.
Musculoskeletal sarcoma CSCs are notoriously resistant to standard chemotherapy due to elevated drug efflux and suppressed apoptotic signaling. MC1742 specifically targets this subpopulation, increasing acetyl-H3 and acetyl-tubulin levels to induce apoptosis in osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cells [1]. At non-toxic doses (0.025–0.5 μM), MC1742 uniquely promotes osteogenic differentiation, enhancing bone nodule formation in a dose-dependent manner, a mechanism entirely absent in standard cytotoxic chemotherapeutics [1].
| Evidence Dimension | CSC differentiation and apoptosis induction |
| Target Compound Data | Induces osteogenic differentiation and apoptosis at 0.025–0.5 μM |
| Comparator Or Baseline | Standard chemotherapeutics (e.g., Doxorubicin) which fail to clear CD133+ CSCs |
| Quantified Difference | Epigenetic differentiation bypasses the ABC-transporter-mediated resistance that neutralizes standard chemotherapy |
| Conditions | Human osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma stem cell cultures (14-day bone nodule formation assay) |
Allows oncology researchers to specifically procure a compound that targets the root cause of sarcoma relapse (CSCs) rather than just bulk tumor cells.
Due to its ability to reactivate latent HIV without triggering global CD69 activation or primary CD4+ T cell death, MC1742 is an optimal candidate for 'shock and kill' HIV eradication models. It is highly suitable for synergistic combination assays with protein kinase C modulators like bryostatin-1[1].
With an IC50 of 30 nM against T. gondii and a selectivity index >100, MC1742 serves as a premium positive control and structural benchmark for developing next-generation, non-folate-targeting anti-parasitic therapeutics[2].
MC1742 is specifically validated for use in musculoskeletal sarcoma models (osteosarcoma, Ewing's sarcoma) to force chemoresistant CSCs into osteogenic differentiation. It is the procurement choice for researchers needing to bypass standard ABC-transporter-mediated multidrug resistance in tumor-initiating cell populations [3].